Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate
Overview
Description
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through a two-component condensation reaction. One common method involves the reaction of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and the absence of hazardous catalysts or solvents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as solvent-free conditions and the use of non-toxic reagents, are likely to be employed to ensure environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrrole-2,5-dione derivative.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity or receptor binding. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,5-Dihydro-1H-pyrrole-2-carboxylates: These compounds share a similar structure but differ in the position of the ester group.
Pyrrole-2,5-dione derivatives: These are oxidation products of Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Dihydropyrrole derivatives: These are reduction products of the compound.
Uniqueness: this compound is unique due to its specific ester functional group at the nitrogen atom, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Properties
IUPAC Name |
ethyl 2,5-dihydropyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSKAUUSANFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC=CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289649 | |
Record name | ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-81-2 | |
Record name | NSC62593 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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